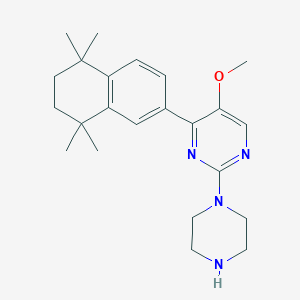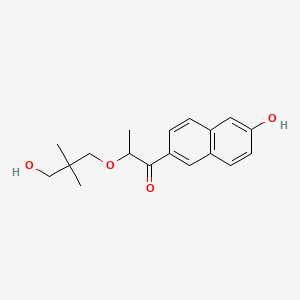![molecular formula C14H16N4OS B13841909 4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)
4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone typically involves the following steps:
Chlorination: The resulting compound is then treated with phosphorus oxychloride to produce 4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine.
Substitution: The chlorinated compound undergoes a substitution reaction with piperazine to yield 4-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the piperazine moiety.
科学研究应用
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Antimicrobial Activity: Some derivatives of this compound have demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Antihyperlipidemic Activity: Certain derivatives have been found to reduce serum cholesterol levels, indicating potential use in treating hyperlipidemia.
作用机制
The mechanism of action of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation and DNA damage response . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound is a precursor in the synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone and shares a similar core structure .
- 4-Nitrobenzaldehyde 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ylhydrazone : This derivative has been studied for its potential biological activities .
Uniqueness
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone is unique due to its piperazine moiety, which can enhance its pharmacological properties by improving its interaction with biological targets. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential therapeutic applications.
属性
分子式 |
C14H16N4OS |
|---|---|
分子量 |
288.37 g/mol |
IUPAC 名称 |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C14H16N4OS/c19-11-7-18(6-5-15-11)13-12-9-3-1-2-4-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,15,19) |
InChI 键 |
MMAPEOPHXKVIRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCNC(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


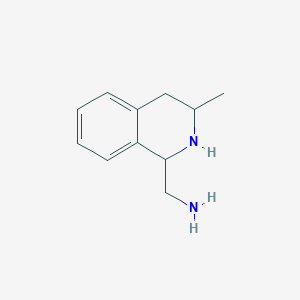
![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
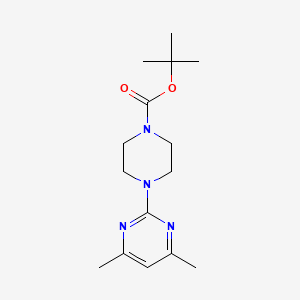
![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)
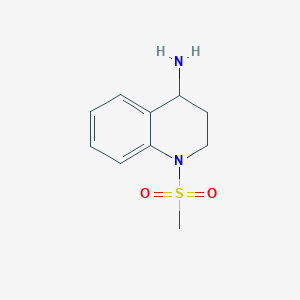
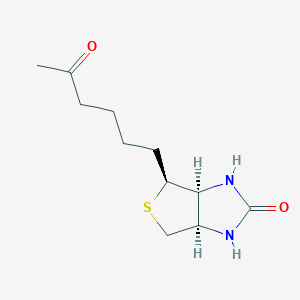
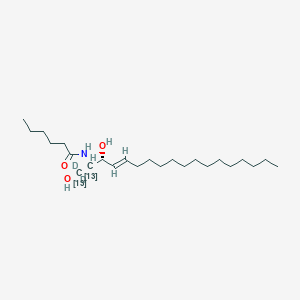
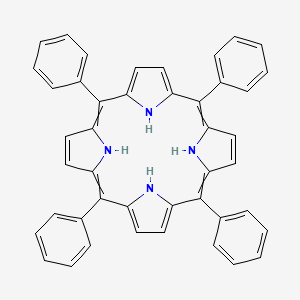
![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
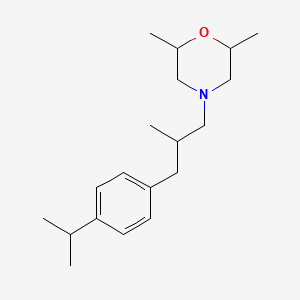
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
